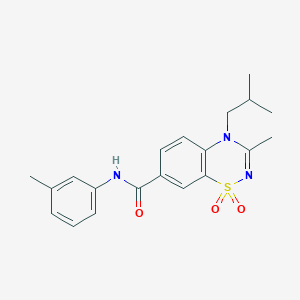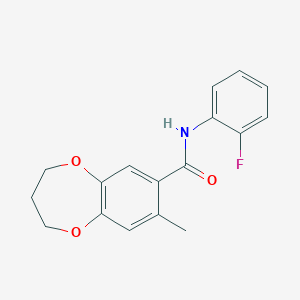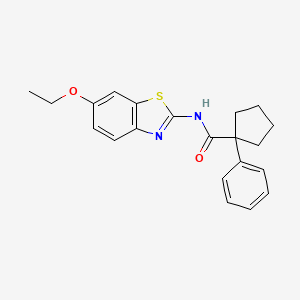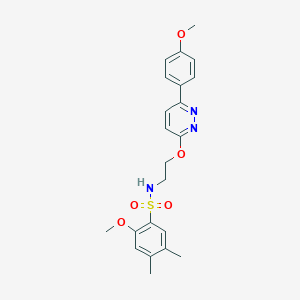![molecular formula C31H32N6 B11230861 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is 6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- It falls within the class of pyrazolo[3,4-d]pyrimidines, which have gained attention due to their biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties .
- The molecular formula is C~19~H~19~N~5~ , and its molecular weight is approximately 317.39 g/mol .
- The compound appears as a white to off-white solid with a melting point range of 219-222°C .
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. the synthesis likely involves the assembly of the pyrazolo[3,4-d]pyrimidine core through appropriate cyclization reactions.
- Researchers may explore various strategies, such as condensation reactions, cyclizations, and functional group transformations, to access this compound.
Analyse Des Réactions Chimiques
- The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzylpiperidine or phenyl rings can be replaced.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Applications De Recherche Scientifique
Kinase Inhibition: The compound 1-Naphthyl PP1 (1-NA-PP1), structurally related to our compound, is a highly selective and potent pan-PKD (protein kinase D) inhibitor.
Src Family Kinase Inhibition: 1-Naphthyl PP1 also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.
Mécanisme D'action
- The exact mechanism of action for our compound remains to be elucidated. its structural similarity to 1-Naphthyl PP1 suggests potential kinase inhibition pathways.
- Further studies are needed to identify molecular targets and signaling pathways affected by this compound.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct information on compounds closely resembling our target. researchers may explore related pyrazolo[3,4-d]pyrimidines to highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might require further investigation in specialized scientific literature.
Propriétés
Formule moléculaire |
C31H32N6 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C31H32N6/c1-22-13-14-26(19-23(22)2)33-29-28-21-32-37(27-11-7-4-8-12-27)30(28)35-31(34-29)36-17-15-25(16-18-36)20-24-9-5-3-6-10-24/h3-14,19,21,25H,15-18,20H2,1-2H3,(H,33,34,35) |
Clé InChI |
MUDCOAPAKZCEOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chlorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230792.png)


![1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11230805.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11230808.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11230814.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11230815.png)
![5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide](/img/structure/B11230817.png)

![N-(3-chloro-4-fluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11230835.png)
![2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)propan-2-amine](/img/structure/B11230836.png)
![1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11230845.png)
